Aerobactin

Description

Propriétés

IUPAC Name |

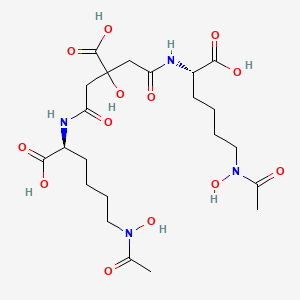

4-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-[2-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O13/c1-13(27)25(38)9-5-3-7-15(19(31)32)23-17(29)11-22(37,21(35)36)12-18(30)24-16(20(33)34)8-4-6-10-26(39)14(2)28/h15-16,37-39H,3-12H2,1-2H3,(H,23,29)(H,24,30)(H,31,32)(H,33,34)(H,35,36)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHHWXGBNUCREU-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCC(C(=O)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)CC(CC(=O)N[C@@H](CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904341 | |

| Record name | Aerobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aerobactin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26198-65-2 | |

| Record name | Aerobactin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26198-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aerobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026198652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aerobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aerobactin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Aerobactin: A Technical Guide on its Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerobactin is a citrate-hydroxamate siderophore, a high-affinity iron-chelating molecule produced by various pathogenic Gram-negative bacteria, including Escherichia coli and hypervirulent strains of Klebsiella pneumoniae (hvKP).[1] Its primary function is to sequester ferric iron (Fe³⁺) from the host environment, a crucial process for bacterial survival and proliferation, particularly in iron-limited settings like the human body.[2][3] The biosynthesis of this compound is orchestrated by the iuc (iron uptake chelate) operon, and its transport is mediated by the iut (iron uptake transport) gene product.[1][4] Due to its critical role in the pathogenesis of highly virulent bacteria, the this compound system has emerged as a promising antivirulence target for the development of novel therapeutics.[5][6] This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, biosynthesis, transport mechanism, and the experimental protocols used for its study.

Chemical Structure and Physicochemical Properties

This compound is a mixed carboxylate-hydroxamate siderophore.[1] Its structure consists of a central citric acid moiety linked to two molecules of N⁶-acetyl-N⁶-hydroxy-L-lysine.[4] This unique structure enables the formation of a stable hexadentate octahedral complex with a single ferric iron ion.

Chemical Structure

The IUPAC name for this compound is (8S,16S)-3,12,21-Trihydroxy-2,10,14,22-tetraoxo-3,9,15,21-tetraazatricosane-8,12,16-tricarboxylic acid.[2]

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆N₄O₁₃ | [2][7] |

| Molar Mass | 564.54 g/mol | [2][7][8][9] |

| CAS Number | 26198-65-2 | [2] |

| Physical Description | Solid | [7] |

| Stereochemistry | The α-carbons of the lysine residues have the 2'S configuration. | [1] |

Biological Pathways

The synthesis and function of this compound involve a series of well-defined biochemical pathways, from its biosynthesis within the bacterial cytoplasm to its secretion and subsequent re-uptake as a ferric complex.

This compound Biosynthesis Pathway

This compound synthesis is a four-step enzymatic process encoded by the iucA, iucB, iucC, and iucD genes.[1][3] The pathway begins with L-lysine and citric acid as primary substrates.

-

Hydroxylation: The enzyme IucD, a monooxygenase, hydroxylates the N⁶-amino group of L-lysine to produce N⁶-hydroxy-L-lysine.[3][4]

-

Acetylation: The acetyltransferase IucB transfers an acetyl group from acetyl-CoA to the N⁶-hydroxy group of N⁶-hydroxy-L-lysine, yielding N⁶-acetyl-N⁶-hydroxy-L-lysine (ahLys).[3][4]

-

First Condensation: The synthetase IucA, an NIS (NRPS-independent siderophore) synthetase, ligates one molecule of ahLys to the central carboxyl group of citric acid, forming citryl-ahLys.[3][5]

-

Second Condensation: The synthetase IucC, also an NIS synthetase, adds a second molecule of ahLys to the other terminal carboxyl group of the citryl-ahLys intermediate to complete the this compound molecule.[1][3]

Caption: The enzymatic pathway for this compound biosynthesis.

Iron Acquisition and Transport

Once synthesized, this compound is secreted into the extracellular environment to scavenge iron. The resulting ferric-aerobactin complex is then recognized and transported back into the bacterium.

-

Secretion: this compound is exported from the cytoplasm into the extracellular space.

-

Iron Chelation: In the host environment, this compound binds with high affinity to ferric iron (Fe³⁺), forming the stable ferric-aerobactin complex.

-

Receptor Binding: The ferric-aerobactin complex is specifically recognized by the outer membrane receptor protein IutA.[1][3]

-

Transport: The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex.[3] The complex is then transported into the cytoplasm, where iron is released for metabolic use, likely involving a reduction of Fe³⁺ to Fe²⁺.

Caption: The mechanism of ferric-aerobactin uptake.

Experimental Protocols

The study of this compound involves a range of biochemical and microbiological techniques. Below are detailed methodologies for key cited experiments.

Heterologous in vivo Production of this compound

This protocol describes the production of this compound in an engineered, this compound-deficient E. coli strain.[1]

-

Strain Engineering: Utilize an E. coli strain that does not naturally produce this compound.

-

Gene Co-expression: Transform the host strain with a plasmid or set of plasmids containing the four this compound biosynthesis genes (iucA, iucB, iucC, iucD) from a pathogenic isolate, such as hypervirulent K. pneumoniae.

-

Culture Conditions: Grow the engineered strain in a defined iron-deficient medium (e.g., M9 minimal media) to induce the expression of the iuc operon. Culture for 18-24 hours at 37°C with aeration.

-

Supernatant Collection: Centrifuge the culture to pellet the cells. The supernatant, which contains the secreted this compound, is collected for purification.

Purification of this compound from Culture Supernatant

This method is adapted from established protocols for siderophore purification.[1]

-

Acidification: Adjust the pH of the collected culture supernatant to 2.5 using concentrated HCl.

-

Resin Adsorption: Add AmberLite XAD-4 resin (approx. 40 g/L of supernatant) to the acidified supernatant and stir overnight at 4°C. This allows the hydrophobic this compound to adsorb to the resin.

-

Washing: Filter the resin from the supernatant and wash it with deionized water to remove salts and hydrophilic impurities.

-

Elution: Elute the bound this compound from the resin using 100% methanol.

-

Detection: Monitor the fractions for the presence of iron chelators using the liquid chrome azurol S (CAS) assay. The CAS assay will show a color change (typically from blue to orange/purple) in the presence of siderophores.

-

Concentration: Combine the positive fractions and concentrate them to a residue under vacuum. The resulting material can be further purified using techniques like High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the purification of this compound.

Biological Activity Assay: Growth/Survival in Human Ascites Fluid

This assay determines the biological relevance of this compound by measuring its ability to support bacterial growth in a host-like, iron-limited environment.[10][11]

-

Bacterial Strains: Use a wild-type pathogenic strain (e.g., hvKP1) and an isogenic iucA deletion mutant (ΔiucA), which is unable to produce this compound.

-

Media: Use filter-sterilized human ascites fluid, which mimics the nutrient and iron conditions of a host infection site.

-

Experimental Setup:

-

Negative Control: Inoculate the ΔiucA mutant into 100% human ascites fluid.

-

Positive Control: Inoculate the wild-type strain into 100% human ascites fluid.

-

Complementation: Inoculate the ΔiucA mutant into ascites fluid supplemented with a known concentration of purified this compound (e.g., 1-5 µM).

-

-

Inoculation: Inoculate the media with a low starting bacterial density (e.g., 3 x 10³ CFU/ml).

-

Incubation: Incubate the cultures at 37°C.

-

Measurement: At various time points (e.g., 0, 3, 6, 24 hours), take aliquots from each culture, perform serial dilutions, and plate on appropriate agar to determine the number of viable bacteria (CFU/ml).

-

Analysis: Compare the growth curves of the different strains and conditions. A significant increase in the growth/survival of the ΔiucA mutant in the presence of purified this compound confirms its biological activity.[11]

Conclusion and Future Directions

This compound is a potent virulence factor that directly contributes to the ability of pathogenic bacteria to cause severe infections.[1][10] Its well-characterized biosynthetic pathway and its critical role in iron acquisition make its constituent enzymes, particularly the synthetases IucA and IucC, attractive targets for the development of novel anti-infective agents.[5] By inhibiting this compound production, it may be possible to disarm these pathogens, rendering them susceptible to host immune clearance without exerting direct bactericidal pressure that could drive antibiotic resistance. Further research into high-throughput screening for inhibitors of this compound synthetases and understanding the regulation of the iuc operon will be pivotal in translating this knowledge into effective clinical therapies.[6]

References

- 1. Structural and functional delineation of this compound biosynthesis in hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | this compound-Mediated Iron Acquisition Enhances Biofilm Formation, Oxidative Stress Resistance, and Virulence of Yersinia pseudotuberculosis [frontiersin.org]

- 4. This compound biosynthesis and transport genes of plasmid ColV-K30 in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. development-of-a-high-throughput-biochemical-assay-to-screen-for-inhibitors-of-aerobactin-synthetase-iuca - Ask this paper | Bohrium [bohrium.com]

- 7. This compound | C22H36N4O13 | CID 123762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Siderophore | Virulence factor | TargetMol [targetmol.com]

- 9. Aérobactine — Wikipédia [fr.wikipedia.org]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

The Siderophore Aerobactin: A Technical Guide to its Discovery, Biosynthesis, and Role in Virulence

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the discovery, history, and core molecular mechanisms of the siderophore aerobactin. It provides a detailed overview of its biosynthesis, iron acquisition pathway, and its significant role as a virulence factor in pathogenic bacteria. This document is intended to serve as a comprehensive resource, offering both foundational knowledge and detailed experimental protocols for researchers in microbiology, infectious diseases, and drug development.

Discovery and Historical Perspective

This compound, a hydroxamate-type siderophore, was first isolated and characterized in 1969 by Gibson and Magrath from the culture supernatant of Aerobacter aerogenes 62-I.[1] Their work laid the foundation for understanding this critical iron-chelating molecule. Subsequent research in the 1980s was pivotal in elucidating the genetic basis of this compound production. Studies on the E. coli plasmid ColV-K30 identified the this compound operon, which encompasses the genes responsible for its biosynthesis (iucA, iucB, iucC, iucD) and transport (iutA).[2] These discoveries highlighted this compound's role not just in iron acquisition but also as a significant virulence factor, particularly in pathogenic strains of Escherichia coli and later in hypervirulent Klebsiella pneumoniae.[3]

Physicochemical Properties and Iron Chelation

This compound is a mixed carboxylate-hydroxamate siderophore, a chemical characteristic that underpins its high affinity for ferric iron (Fe³⁺).[4] The molecule consists of two residues of N⁶-acetyl-N⁶-hydroxy-L-lysine linked to a molecule of citric acid.[2] This structure allows for the formation of a stable hexadentate octahedral complex with a single ferric ion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₆N₄O₁₃ | |

| Molar Mass | 564.54 g/mol | |

| Fe(III) Stability Constant (log KML) | 27.6 (1) | [5] |

The this compound Biosynthetic Pathway

The synthesis of this compound is a four-step enzymatic process encoded by the iucA, iucB, iucC, and iucD genes.[4][6] The pathway begins with the modification of L-lysine and culminates in the assembly of the final siderophore molecule.

-

Hydroxylation of L-lysine: The enzyme L-lysine-N⁶-hydroxylase (IucD) catalyzes the N-hydroxylation of L-lysine to produce N⁶-hydroxy-L-lysine. This reaction requires NADPH and FAD.[4]

-

Acetylation of N⁶-hydroxy-L-lysine: The N⁶-hydroxy-L-lysine is then acetylated by N⁶-hydroxylysine acetyltransferase (IucB), using acetyl-CoA as the acetyl group donor, to form N⁶-acetyl-N⁶-hydroxy-L-lysine (ahLys).[4]

-

First Condensation with Citrate: The this compound synthetase IucA, a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase, catalyzes the condensation of one molecule of ahLys with the central carboxyl group of citric acid.[4][6]

-

Second Condensation with Citrate: The second this compound synthetase, IucC, then adds a second molecule of ahLys to the other terminal carboxyl group of the citryl-ahLys intermediate to complete the this compound molecule.[4][6]

Table 2: Kinetic Parameters of this compound Biosynthetic Enzymes

| Enzyme | Substrate | KM (mM) | kcat (min⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference(s) |

| IucA (from K. pneumoniae) | ATP | 0.13 ± 0.03 | - | 3.33 x 10³ | [4] |

| Citrate | 0.54 ± 0.04 | - | 1.29 x 10³ | [4] | |

| ahLys | 0.79 ± 0.02 | 51.2 ± 0.5 | 1.10 x 10³ | [4] | |

| IucC (from K. pneumoniae) | ATP | 0.17 ± 0.02 | 25 - 35 | 2.5 x 10³ | [2] |

| Citryl-ahLys | 1.32 ± 0.08 | 25 - 35 | 3.0 x 10² | [2] | |

| ahLys | 1.9 ± 0.2 | 25 - 35 | 3.0 x 10² | [2] | |

| IucB | - | Not Reported | Not Reported | Not Reported | |

| IucD | - | Not Reported | Not Reported | Not Reported |

Iron Acquisition and Transport

Once secreted, this compound scavenges ferric iron from the extracellular environment. The resulting ferric-aerobactin complex is then recognized and transported into the bacterial cell through a specific high-affinity uptake system.

-

Outer Membrane Transport: The ferric-aerobactin complex binds to the outer membrane receptor protein IutA. The transport of the complex across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptor.[7]

-

Periplasmic Transport and Cytoplasmic Translocation: Once in the periplasm, the ferric-aerobactin complex is bound by a periplasmic binding protein and transported across the cytoplasmic membrane by an ABC transporter.

-

Iron Release: In the cytoplasm, the ferric iron is released from the this compound molecule, likely through reduction to ferrous iron (Fe²⁺), which is then available for cellular processes.

Regulation of this compound Production

The expression of the this compound operon is tightly regulated by the availability of iron. The key regulator is the Ferric Uptake Regulator (Fur) protein.

-

In high-iron conditions: The Fur protein, complexed with Fe²⁺ as a cofactor, binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the iucABCD-iutA operon. This binding represses the transcription of the operon, thus preventing the synthesis of this compound when iron is plentiful.

-

In low-iron conditions: In an iron-depleted environment, Fe²⁺ is not available to bind to Fur. The apo-Fur protein (without iron) has a low affinity for the Fur box, leading to the derepression of the operon. This allows for the transcription of the iuc and iut genes and the subsequent production and transport of this compound to scavenge for iron.

Role in Bacterial Virulence

This compound is a critical virulence factor for a number of pathogenic bacteria, including uropathogenic E. coli and hypervirulent Klebsiella pneumoniae.[3] Its ability to efficiently sequester iron from the host environment, where free iron is extremely limited due to host iron-binding proteins like transferrin and lactoferrin, provides a significant growth advantage to invading pathogens.

In hypervirulent K. pneumoniae, this compound has been shown to be the dominant siderophore contributing to its enhanced virulence.[8] Studies have demonstrated that the inability to produce this compound, but not other siderophores like enterobactin, salmochelin, or yersiniabactin, significantly attenuates the virulence of these strains in mouse models of infection.[3]

Table 3: Contribution of this compound to Virulence of Klebsiella pneumoniae

| Strain/Condition | LD₅₀ (CFU/mL) | Mouse Model | Reference(s) |

| This compound-positive K. pneumoniae | 2.25 x 10⁵ | BALB/c mice | [3] |

| rmpA-positive K. pneumoniae | 1.13 x 10⁵ | BALB/c mice | [3] |

| Classical K. pneumoniae (cKP) | 1.36 x 10⁹ | BALB/c mice | [3] |

| Hypervirulent K. pneumoniae (hvKP1) | 3.0 x 10² (subcutaneous challenge) | Outbred CD1 mice | [7] |

| hvKP1 ΔiucA (this compound deficient) | Significantly higher than wild-type | Outbred CD1 mice | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

Materials:

-

CAS solution: 60.5 mg of Chrome Azurol S in 50 mL of water.

-

HDTMA solution: 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of water.

-

FeCl₃ solution: 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

CAS assay solution: Mix the CAS and FeCl₃ solutions, then slowly add the HDTMA solution while stirring.

Protocol (Liquid Assay):

-

Grow bacterial cultures in iron-deficient medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Mix the culture supernatant with the CAS assay solution (e.g., in a 1:1 ratio).

-

Incubate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (uninoculated medium) indicates the presence of siderophores.

Isolation and Purification of this compound

Protocol:

-

Grow a large volume of bacterial culture in an iron-deficient minimal medium.

-

Centrifuge the culture to remove bacterial cells.

-

Acidify the supernatant to approximately pH 6.0 with HCl.

-

Apply the supernatant to a column packed with an adsorbent resin (e.g., Amberlite XAD-4).

-

Wash the column with deionized water to remove salts and other unbound components.

-

Elute the bound this compound with a solvent such as methanol.

-

Monitor the fractions for the presence of siderophores using the CAS assay.

-

Pool the positive fractions and concentrate them under reduced pressure.

-

Further purify the this compound using techniques such as high-performance liquid chromatography (HPLC).

HPLC-MS/MS Analysis of this compound

Protocol:

-

Prepare culture supernatants for analysis by centrifugation and filtration.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

Monitor the eluent using a mass spectrometer operating in positive ion mode.

-

Detect this compound by its specific mass-to-charge ratio (m/z) of 565.2 [M+H]⁺.

-

Confirm the identity of this compound by tandem mass spectrometry (MS/MS) and comparison of the fragmentation pattern with a known standard.

Construction of an iucA Knockout Mutant using Lambda Red Recombinase

This protocol outlines the general steps for creating a gene knockout in E. coli using the lambda red recombinase system.

Materials:

-

E. coli strain carrying the pKD46 plasmid (temperature-sensitive, expresses lambda red recombinase).

-

Template plasmid carrying an antibiotic resistance cassette flanked by FRT sites (e.g., pKD3 for chloramphenicol or pKD4 for kanamycin).

-

Primers with 5' extensions homologous to the regions flanking the iucA gene and 3' ends that anneal to the template plasmid.

Protocol:

-

Prepare the antibiotic resistance cassette: Perform PCR using the specific primers and the template plasmid to amplify the antibiotic resistance gene with flanking regions homologous to the iucA gene.

-

Prepare electrocompetent cells: Grow the E. coli strain harboring pKD46 at 30°C to an OD₆₀₀ of ~0.6. Induce the expression of the lambda red recombinase by shifting the temperature to 42°C for 15 minutes.

-

Electroporation: Electroporate the purified PCR product into the induced, electrocompetent cells.

-

Selection of mutants: Plate the transformed cells on agar plates containing the appropriate antibiotic to select for colonies where the iucA gene has been replaced by the resistance cassette.

-

Verification: Confirm the gene knockout by PCR using primers that flank the iucA gene and by sequencing.

-

(Optional) Removal of the antibiotic resistance cassette: Transform the mutant strain with a plasmid expressing the FLP recombinase (e.g., pCP20) to remove the antibiotic resistance gene via recombination at the FRT sites, leaving a small "scar" sequence.

Conclusion and Future Directions

This compound remains a subject of intense research due to its critical role in the virulence of several clinically important pathogens. The detailed understanding of its biosynthesis and transport mechanisms has opened avenues for the development of novel anti-infective strategies. Targeting the this compound system, either by inhibiting its synthesis or by blocking its transport, represents a promising antivirulence approach that could disarm pathogens without exerting strong selective pressure for resistance. Future research will likely focus on the development of specific inhibitors for the Iuc enzymes and the structural and functional characterization of the entire this compound transport machinery. Such efforts will be crucial in the ongoing battle against multidrug-resistant bacteria.

References

- 1. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of acetyl-CoA: L-lysine N6-acetyltransferase, which catalyses the first step of carbon catabolism from lysine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural and functional delineation of this compound biosynthesis in hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

- 6. Development of a minimally invasive protocol for the determination of phenylalanine and lysine kinetics in humans during the fed state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the lysyl hydroxylase reaction. II. Inhibition kinetics and the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

A Technical Guide to the Aerobactin Biosynthesis Pathway in Escherichia coli and Klebsiella pneumoniae

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aerobactin is a citrate-hydroxamate siderophore, a high-affinity iron-chelating molecule, produced by various pathogenic Gram-negative bacteria, including strains of Escherichia coli and Klebsiella pneumoniae.[1][2] Its production is a critical virulence factor, particularly in hypervirulent Klebsiella pneumoniae (hvKp), where it plays a pivotal role in acquiring iron from the host environment, thereby enabling systemic infection and survival.[3][4][5] The biosynthesis of this compound is orchestrated by the enzymes encoded by the iucABCD operon, with its transport mediated by the iutA outer membrane receptor.[1][6] Given its crucial role in pathogenesis and its prevalence in highly virulent and multidrug-resistant strains, the this compound biosynthesis pathway presents a compelling target for the development of novel anti-virulence therapeutics.[3][4] This document provides a detailed overview of the this compound biosynthesis pathway, including its genetic basis, enzymatic steps, regulation, and the experimental methodologies used for its investigation.

The Core Biosynthesis Pathway

The synthesis of this compound is a four-step enzymatic process that converts two molecules of L-lysine and one molecule of citrate into the final siderophore. The genetic blueprint for this pathway is typically found on virulence plasmids, such as ColV plasmids in E. coli, or integrated into chromosomal pathogenicity islands.[6][7][8] The operon consists of four biosynthetic genes, iucA, iucB, iucC, and iucD, and a gene for the outer membrane receptor, iutA, responsible for the uptake of ferric-aerobactin.[1][9]

The enzymatic cascade proceeds as follows:

-

IucD (L-lysine-N6-hydroxylase): The pathway begins with the hydroxylation of L-lysine at the N6 position to produce N6-hydroxylysine. This reaction is catalyzed by the enzyme IucD.

-

IucB (N6-hydroxylysine-O-acetyltransferase): The N6-hydroxylysine intermediate is then acetylated by IucB to form N6-acetyl-N6-hydroxy-L-lysine (ahLys).[4]

-

IucA (this compound Synthetase): The first synthetase, IucA, a member of the NRPS-Independent Siderophore (NIS) synthetase family, catalyzes the ATP-dependent ligation of one molecule of ahLys to a primary carboxylate group of citrate, forming N-(3-carboxy-3-hydroxy-1-oxopropyl)-N'-(5-(N-hydroxyacetamido)pentyl)lysinamide.[2][4]

-

IucC (this compound Synthetase): The second synthetase, IucC, which shares structural and functional similarities with IucA, catalyzes the final step: the ligation of a second molecule of ahLys to the other primary carboxylate of the citrate moiety, completing the synthesis of this compound.[3][4]

Caption: The enzymatic pathway for this compound synthesis from L-lysine and citrate.

Quantitative Data

Quantitative analysis of the this compound pathway provides crucial insights into its efficiency and regulation. While comprehensive data across all conditions is limited, studies on enzymes from hypervirulent K. pneumoniae have established key kinetic parameters.

Table 1: Steady-State Kinetic Parameters of IucA and IucC

This table summarizes the apparent steady-state kinetic parameters for the synthetases IucA and IucC from hvKp. The data reflects the efficiency of these enzymes in utilizing their respective substrates.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| IucA | N6-acetyl-N6-hydroxy-L-lysine | 240 ± 30 | 0.81 ± 0.03 | 3,400 | [2] |

| Citrate | 1300 ± 200 | 0.81 ± 0.05 | 620 | [2] | |

| ATP | 230 ± 30 | 0.83 ± 0.03 | 3,600 | [2] | |

| IucC | Citryl-ahLys | 170 ± 20 | 0.25 ± 0.01 | 1,500 | [1] |

| N6-acetyl-N6-hydroxy-L-lysine | 30 ± 5 | 0.24 ± 0.01 | 8,000 | [1] | |

| ATP | 120 ± 20 | 0.25 ± 0.01 | 2,100 | [1] |

Table 2: Siderophore Production in K. pneumoniae

In hypervirulent strains of K. pneumoniae, this compound is the dominant siderophore produced, often accounting for over 90% of the total siderophore output under iron-limiting conditions.[4]

| Strain / Condition | Siderophore | Production Level | Method | Reference |

| hvKP1 (wild-type) | Total Siderophores | High | CAS Assay | [5] |

| hvKP1 ΔiucA (this compound deficient) | Total Siderophores | Significantly Reduced | CAS Assay | [5] |

| hvKP Strains | This compound | >90% of total | Not specified | [4] |

Experimental Protocols

Investigating the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques.

Heterologous in vivo this compound Production

This protocol confirms that the iucA-D genes are sufficient for this compound synthesis.

-

Gene Cloning: The four genes, iucA, iucB, iucC, and iucD, from a source like a hvKp strain, are cloned into compatible expression vectors (e.g., Duet-series plasmids).[1] For instance, iucB and iucD can be cloned into a CDFDuet-1 plasmid, while iucA and iucC are cloned into a pETDuet-1 plasmid.[1]

-

Transformation: The plasmids are co-transformed into an E. coli strain deficient in siderophore production (e.g., a strain with enterobactin synthesis knocked out).

-

Expression: The transformed E. coli is cultured in an iron-deficient medium. Gene expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Detection: The culture supernatant is collected, and the presence of this compound is confirmed using methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

in vitro Reconstitution of the Pathway

This method uses purified enzymes to synthesize this compound, allowing for detailed kinetic and mechanistic studies.

-

Protein Expression and Purification: Each of the four Iuc enzymes is individually overexpressed (often with an affinity tag like a His-tag) in E. coli and purified using chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).[2]

-

Enzyme Assay: The purified enzymes (IucA, IucB, IucC, IucD) are combined in a reaction buffer containing the necessary substrates (L-lysine, citrate, acetyl-CoA, ATP, NADPH) and cofactors (e.g., MgCl2).

-

Reaction and Analysis: The reaction is incubated at an optimal temperature (e.g., 37°C). The production of this compound is monitored over time by analyzing samples via LC-MS.[1]

Siderophore Detection (Chrome Azurol S Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.

-

Reagent Preparation: The CAS assay solution is prepared by mixing a solution of HDTMA (hexadecyltrimethylammonium bromide) and piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer with a solution of CAS and FeCl3.

-

Assay Procedure: A sample of the bacterial culture supernatant is mixed with the CAS assay solution.

-

Result Interpretation: In the presence of a siderophore like this compound, iron is removed from the CAS-iron complex, causing a color change from blue to orange/purple. The change in absorbance (typically read at 630 nm) is proportional to the amount of siderophore produced.

References

- 1. Structural and functional delineation of this compound biosynthesis in hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Synthesis Proteins as Antivirulence Targets in Hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound Synthesis Genes iucA and iucC Contribute to the Pathogenicity of Avian Pathogenic Escherichia coli O2 Strain E058 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Escherichia fergusonii iucABCD iutA genes are located within a larger chromosomal region similar to pathogenicity Islands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of Aerobactin in Bacterial Iron Acquisition and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential nutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes. For pathogenic bacteria, the acquisition of iron from the host environment, where it is tightly sequestered, is a major determinant of virulence. Bacteria have evolved sophisticated mechanisms to scavenge this essential metal, a primary one being the production and utilization of high-affinity iron chelators known as siderophores. Aerobactin, a hydroxamate-type siderophore, is a key virulence factor for a number of clinically significant Gram-negative bacteria, including extraintestinal pathogenic Escherichia coli (ExPEC) and hypervirulent Klebsiella pneumoniae (hvKP). This technical guide provides an in-depth exploration of the multifaceted role of this compound in bacterial iron acquisition and metabolism. It covers the biosynthesis of this compound, the intricate mechanisms of its transport, the tight regulation of its production, and its significant contribution to bacterial pathogenesis. This guide also presents key quantitative data, detailed experimental protocols for studying the this compound system, and visual representations of the relevant molecular pathways to serve as a comprehensive resource for researchers in microbiology, infectious diseases, and drug development.

Introduction to this compound

This compound is a bacterial siderophore produced by various members of the Enterobacteriaceae family.[1] It is a crucial virulence factor that enables bacteria to thrive in iron-depleted environments, such as those encountered within a host organism.[2][3] By efficiently chelating ferric iron (Fe³⁺), this compound facilitates its uptake into the bacterial cell, thereby supporting growth and proliferation during infection.[4] The this compound system, encoded by the iuc (iron uptake chelate) and iut (iron uptake transport) genes, is often located on virulence plasmids, highlighting its role in pathogenicity.[5]

This compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process that converts L-lysine and citric acid into the final siderophore molecule. The pathway is encoded by the iucA, iucB, iucC, and iucD genes.[5]

-

Hydroxylation of L-lysine: The process begins with the hydroxylation of the ε-amino group of L-lysine to N⁶-hydroxy-L-lysine, a reaction catalyzed by the enzyme IucD, a monooxygenase.[6]

-

Acetylation of N⁶-hydroxy-L-lysine: The hydroxylated lysine is then acetylated by the acetyltransferase IucB to form N⁶-acetyl-N⁶-hydroxy-L-lysine.[6]

-

Condensation with Citrate: Two molecules of N⁶-acetyl-N⁶-hydroxy-L-lysine are sequentially condensed with citric acid. The first molecule is added by the synthetase IucA, and the second is added by the synthetase IucC, to form this compound.[6]

Ferric-Aerobactin Transport and Iron Release

Once secreted, this compound binds to extracellular Fe³⁺ with high affinity. The resulting ferric-aerobactin complex is then recognized and transported into the bacterial cell through a specific uptake system.

-

Outer Membrane Transport: The ferric-aerobactin complex is recognized by a specific outer membrane receptor protein, IutA.[5] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex.

-

Periplasmic Transport and Inner Membrane Translocation: After translocation into the periplasm, the ferric-aerobactin complex is bound by a periplasmic binding protein and transported across the cytoplasmic membrane by an ABC (ATP-binding cassette) transporter.

-

Iron Release: Within the cytoplasm, iron is released from the this compound molecule, likely through reduction of Fe³⁺ to Fe²⁺. The exact mechanism of iron release is not fully elucidated but is crucial for making the iron metabolically available.

Regulation of the this compound System

The expression of the this compound biosynthesis and transport genes is tightly regulated to ensure that the siderophore is produced only under iron-limiting conditions, thereby conserving cellular resources and preventing iron toxicity. The primary regulator of the this compound operon is the Ferric Uptake Regulator (Fur) protein.[7]

-

Iron-Replete Conditions: In the presence of sufficient intracellular iron, Fe²⁺ acts as a corepressor, binding to the Fur protein. The Fe²⁺-Fur complex then binds to a specific DNA sequence, known as the "Fur box," located in the promoter region of the iuc operon.[8] This binding physically blocks the binding of RNA polymerase, thereby repressing the transcription of the this compound genes.[9]

-

Iron-Limiting Conditions: Under iron starvation, the intracellular Fe²⁺ concentration decreases, leading to the dissociation of Fe²⁺ from the Fur protein. The apo-Fur (iron-free) protein has a low affinity for the Fur box and detaches from the DNA. This allows RNA polymerase to access the promoter and initiate the transcription of the iuc genes, leading to the production of this compound.[10]

Quantitative Data on this compound Function

The efficiency of this compound in iron acquisition and its impact on bacterial growth are underscored by quantitative data from various studies.

| Parameter | Value | Bacterial Species/Condition | Reference |

| Fe³⁺ Stability Constant (Kf) | 10²².⁹ | - | [11] |

| Siderophore Production | 6- to 10-fold increase | Hypervirulent Klebsiella pneumoniae vs. classical K. pneumoniae | [5][7] |

| This compound Concentration | 138 µg/mL (median) | Hypervirulent K. pneumoniae in human ascites fluid | [5] |

| This compound Concentration | 190 µg/mL (median) | Hypervirulent K. pneumoniae in iron-poor minimal medium | [5] |

| Effect on Growth | Enables growth in iron-depleted media where mutants fail to grow | Yersinia pseudotuberculosis | [10] |

| Effect on Growth | Addition of 640 nM this compound significantly increases growth of an this compound-deficient mutant in human ascites fluid. | Klebsiella pneumoniae | [12] |

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the principle that siderophores will remove iron from the blue-colored iron-CAS-hexadecyltrimethylammonium bromide (HDTMA) complex, resulting in a color change to orange.

Materials:

-

CAS solution:

-

Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.

-

Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

Solution 3: Dissolve 72.9 mg of HDTMA in 40 ml of ddH₂O.

-

-

CAS assay solution: Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add this mixture to Solution 3 with constant stirring. Autoclave and store in the dark.

-

CAS agar plates: Mix 9 parts of autoclaved and cooled (to 50°C) nutrient agar with 1 part of CAS assay solution. Pour into sterile petri dishes.

Procedure:

-

Culture the bacterial strain of interest in an iron-deficient medium.

-

Spot a small volume (e.g., 10 µl) of the bacterial culture onto the center of a CAS agar plate.

-

Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours.

-

Observe the plate for the formation of an orange halo around the bacterial growth, indicating siderophore production. The diameter of the halo can be measured for semi-quantitative analysis.

Quantitative Real-Time PCR (qRT-PCR) for iuc Gene Expression

This protocol allows for the quantification of the expression levels of the this compound biosynthesis genes (iucA, iucB, iucC, iucD).

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

qPCR master mix (containing SYBR Green)

-

Primers for iuc genes and a housekeeping gene (e.g., rpoB, gyrA)

Procedure:

-

Bacterial Culture: Grow bacteria under iron-replete (e.g., LB broth) and iron-limiting (e.g., M9 minimal medium with an iron chelator like 2,2'-dipyridyl) conditions.

-

RNA Extraction: Harvest bacterial cells in the mid-logarithmic phase of growth and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

-

qPCR: Set up the qPCR reaction with the qPCR master mix, cDNA template, and specific primers for the target iuc genes and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the iron-limiting and iron-replete conditions, normalized to the housekeeping gene.[10]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound Quantification

HPLC-MS/MS provides a highly sensitive and specific method for the detection and quantification of this compound in bacterial culture supernatants.

Materials:

-

Bacterial culture supernatant

-

HPLC system coupled to a tandem mass spectrometer

-

C18 reverse-phase HPLC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound standard

Procedure:

-

Sample Preparation: Grow bacteria in iron-deficient medium. Centrifuge the culture to pellet the cells and filter-sterilize the supernatant.

-

HPLC Separation: Inject the supernatant onto the C18 column. Elute this compound using a gradient of mobile phase B. A typical gradient might be 5-95% B over 20-30 minutes.

-

MS/MS Detection: Monitor for the specific mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺) and its characteristic fragment ions in Multiple Reaction Monitoring (MRM) mode. For this compound, the transition of m/z 565 → 205 is often used.[13]

-

Quantification: Generate a standard curve using known concentrations of the this compound standard. Quantify the amount of this compound in the bacterial supernatant by comparing its peak area to the standard curve.

Role of this compound in Bacterial Virulence

The ability to acquire iron via this compound is a significant contributor to the virulence of many pathogenic bacteria.

-

Growth in Host Tissues: this compound enables bacteria to overcome the iron-limited environment of the host, allowing for replication and dissemination.[3]

-

Increased Pathogenicity: Studies have shown a strong correlation between the presence of the this compound system and the virulence of clinical isolates of E. coli and K. pneumoniae.[2][5] For instance, hypervirulent K. pneumoniae strains produce significantly more this compound than their classical counterparts, which is directly linked to their enhanced virulence.[7]

-

Biofilm Formation and Stress Resistance: this compound-mediated iron acquisition has also been shown to play a role in biofilm formation and resistance to oxidative stress in some bacteria, such as Yersinia pseudotuberculosis.[10]

This compound as a Target for Drug Development

Given its critical role in bacterial virulence, the this compound biosynthesis and transport system represents a promising target for the development of novel antimicrobial agents.

-

Inhibitors of Biosynthesis: Small molecules that inhibit the enzymes of the this compound biosynthesis pathway (IucA, IucB, IucC, IucD) could prevent bacteria from producing this crucial siderophore, thereby limiting their ability to acquire iron and grow within the host.

-

"Trojan Horse" Strategy: Antibiotics can be chemically linked to this compound. The bacteria would then actively transport the antibiotic-siderophore conjugate into the cell via the IutA receptor, leading to targeted delivery of the drug and enhanced efficacy.

-

Targeting the Receptor: Development of molecules that block the IutA receptor could prevent the uptake of ferric-aerobactin, effectively starving the bacteria of iron.

Conclusion

This compound plays a central and well-defined role in the iron metabolism and pathogenesis of a range of important bacterial pathogens. Its efficient iron-scavenging capabilities, coupled with a sophisticated transport and regulatory system, make it a key determinant of bacterial survival and virulence in the iron-limited environment of the host. A thorough understanding of the molecular mechanisms underlying this compound biosynthesis, transport, and regulation is crucial for the development of novel therapeutic strategies to combat infections caused by this compound-producing bacteria. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important virulence factor and explore its potential as a therapeutic target.

References

- 1. Structural and functional delineation of this compound biosynthesis in hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mediates virulence and accounts for increased siderophore production under iron-limiting conditions by hypervirulent (hypermucoviscous) Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound production as a virulence factor: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFT and TD-DFT studies to elucidate the configurational isomers of ferric this compound, ferric petrobactin, and their ferric photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Mediates Virulence and Accounts for Increased Siderophore Production under Iron-Limiting Conditions by Hypervirulent (Hypermucoviscous) Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron, siderophores, and the pursuit of virulence: independence of the this compound and enterochelin iron uptake systems in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound mediates virulence and accounts for increased siderophore production under iron-limiting conditions by hypervirulent (hypermucoviscous) Klebsiella pneumoniae. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Metalloregulation in vitro of the this compound promoter of Escherichia coli by the Fur (ferric uptake regulation) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound-Mediated Iron Acquisition Enhances Biofilm Formation, Oxidative Stress Resistance, and Virulence of Yersinia pseudotuberculosis [frontiersin.org]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. This compound-Mediated Iron Acquisition Enhances Biofilm Formation, Oxidative Stress Resistance, and Virulence of Yersinia pseudotuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The iucABCD Operon: A Technical Guide to Aerobactin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerobactin, a hydroxamate-type siderophore, is a crucial virulence factor for a variety of pathogenic bacteria, including extraintestinal pathogenic Escherichia coli (ExPEC) and hypervirulent Klebsiella pneumoniae (hvKP).[1] Its high affinity for ferric iron allows these pathogens to scavenge this essential nutrient from the host environment, thereby promoting their survival and proliferation. The biosynthesis of this compound is orchestrated by the enzymes encoded by the iucABCD operon. This technical guide provides an in-depth overview of the genetic organization, biochemical function, and regulation of this operon, along with detailed experimental protocols for its study, making it a valuable resource for researchers in microbiology, infectious diseases, and drug development targeting novel antivirulence strategies.

Genetic Organization of the iucABCD Operon

The iucABCD genes are typically organized as a single transcriptional unit, or operon, often located on virulence plasmids, such as the ColV-K30 plasmid in E. coli, but can also be found on the chromosome.[2][3][4] The gene order is generally conserved as iucA-iucB-iucC-iucD, and it is often found alongside the iutA gene, which encodes the outer membrane receptor for ferric-aerobactin uptake.[3] The genes within the iucABCD cluster are tightly coupled, sometimes without any intervening non-coding sequences.[5] This organization likely facilitates the coordinated expression of the biosynthetic enzymes.[5]

The this compound Synthesis Pathway

The synthesis of this compound from L-lysine and citrate is a four-step enzymatic cascade catalyzed by the IucA, IucB, IucC, and IucD proteins.[6][7][8]

-

L-lysine-N6-hydroxylase (IucD): The pathway initiates with the hydroxylation of the N6-amino group of L-lysine to form N6-hydroxy-L-lysine.[8] This reaction is catalyzed by IucD, a monooxygenase.

-

N6-hydroxy-L-lysine acetyltransferase (IucB): The newly formed N6-hydroxy-L-lysine is then acetylated by IucB, an acetyltransferase, to produce N6-acetyl-N6-hydroxy-L-lysine (ahLys).[7][8]

-

Citrate-ahLys ligase (IucA): IucA, an this compound synthetase, catalyzes the ATP-dependent ligation of one molecule of ahLys to the C6 carboxyl group of citrate, forming Nα-citryl-Nε-acetyl-Nε-hydroxylysine.[6][9]

-

This compound synthetase (IucC): The final step is the addition of a second molecule of ahLys to the other terminal carboxyl group of the citrate moiety of the intermediate from the previous step. This reaction is catalyzed by IucC, another this compound synthetase, to yield the final this compound molecule.[6][9]

Regulation of the iucABCD Operon

The expression of the iucABCD operon is tightly regulated by the availability of iron, primarily through the action of the Ferric Uptake Regulator (Fur) protein.[10]

Fur-Mediated Repression

Under iron-replete conditions, Fe²⁺ acts as a corepressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located within the promoter region of the iucABCD operon.[9] This binding event physically blocks the binding of RNA polymerase, thereby repressing the transcription of the operon and halting this compound synthesis.[11] When iron levels are low, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein and its detachment from the Fur box. This de-repression allows RNA polymerase to access the promoter and initiate transcription of the iucABCD genes, leading to the production of this compound to scavenge for iron.[10]

Quantitative Data

The following tables summarize available quantitative data related to the enzymes of the this compound synthesis pathway and the regulation of the iucABCD operon.

Table 1: Enzyme Kinetic Parameters for IucA

| Substrate | KM (µM) | kcat (min-1) | kcat/KM (M-1s-1) | Reference |

| ATP | 130 ± 30 | 5.3 ± 0.2 | 680 | |

| Citrate | 180 ± 30 | 5.3 ± 0.2 | 490 | |

| N⁶-acetyl-N⁶-hydroxylysine (ahLys) | 790 ± 20 | 51.2 ± 0.5 | 1100 | [2] |

Note: Kinetic data for IucB, IucC, and IucD are not yet fully characterized in the literature and represent a key area for future research.

Table 2: Relative Gene Expression of the iuc Operon in Yersinia pseudotuberculosis under Different Iron Conditions

| Gene | Fold Change (50 µM EDDHA vs. Control) | Fold Change (200 µM Fe³⁺ vs. Control) | Reference |

| iucA | ~250 | ~0.2 | [10] |

| iucB | ~200 | ~0.2 | [10] |

| iucC | ~180 | ~0.2 | [10] |

| iucD | ~150 | ~0.3 | [10] |

| iutA | ~300 | ~0.1 | [10] |

Data is estimated from graphical representation in the cited source.

Table 3: Fur Protein Binding Affinity

| Fur Source | Metal Co-repressor | Target DNA | Dissociation Constant (Kd) | Reference |

| Bradyrhizobium japonicum | Fe²⁺ | irr promoter | ~2 nM | [4] |

| Escherichia coli | Mn²⁺ | Fur box | 1.15 µM | [12] |

| Escherichia coli | Fe²⁺ | Fur box | 1.25 µM | [12] |

Note: Specific Kd for E. coli Fur binding to the iucA promoter is not definitively established, but these values for other targets provide a relevant range.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the iucABCD operon and this compound synthesis.

Construction of an iucA Knockout Mutant

This protocol describes the generation of a gene deletion mutant using the lambda Red recombinase system, a common method for genetic manipulation in E. coli.

Materials:

-

E. coli strain harboring the pKD46 plasmid (expressing lambda Red recombinase)

-

pKD4 or similar plasmid carrying a selectable antibiotic resistance gene flanked by FRT sites

-

Primers with 5' extensions homologous to the regions flanking iucA and 3' ends complementary to the resistance cassette

-

Electroporator and cuvettes

-

LB agar plates with appropriate antibiotics and L-arabinose

Procedure:

-

Prepare electrocompetent cells: Grow the E. coli strain containing pKD46 at 30°C in LB broth supplemented with ampicillin and L-arabinose to an OD₆₀₀ of 0.4-0.6 to induce the expression of the lambda Red recombinase.

-

Generate the knockout cassette: Amplify the antibiotic resistance cassette from the template plasmid (e.g., pKD4) using the designed primers.

-

Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

-

Selection of mutants: Plate the transformed cells on LB agar containing the appropriate antibiotic to select for colonies where the resistance cassette has replaced the iucA gene.

-

Verification: Verify the correct gene replacement by PCR using primers flanking the iucA gene and sequencing of the PCR product.

-

(Optional) Removal of the resistance cassette: Transform the verified mutant with a plasmid expressing the FLP recombinase to remove the antibiotic resistance cassette, leaving a small "scar" sequence.

Quantitative Real-Time PCR (qRT-PCR) for iucABCD Expression

This protocol details the measurement of iucABCD transcript levels in response to iron availability.

Materials:

-

Bacterial cultures grown under iron-replete and iron-depleted conditions (e.g., using an iron chelator like 2,2'-dipyridyl).

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and corresponding reagents for cDNA synthesis

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

Primers specific for iucA, iucB, iucC, iucD, and a housekeeping gene (e.g., rpoB, gyrA)

-

qRT-PCR instrument

Procedure:

-

RNA extraction: Isolate total RNA from bacterial cultures grown under the desired conditions.

-

DNase treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

-

qRT-PCR: Set up the qRT-PCR reactions containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

-

Data analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the iron-depleted and iron-replete conditions, normalized to the expression of the housekeeping gene.[13]

Electrophoretic Mobility Shift Assay (EMSA) for Fur Binding

This protocol is used to qualitatively assess the binding of the Fur protein to the iucA promoter region.

Materials:

-

Purified Fur protein

-

A DNA probe corresponding to the iucA promoter region containing the Fur box, labeled with a detectable marker (e.g., biotin or a radioactive isotope)

-

Unlabeled competitor DNA probe (for competition assays)

-

Binding buffer (containing components like Tris-HCl, KCl, MgCl₂, glycerol, and a non-specific competitor DNA like poly(dI-dC))

-

Native polyacrylamide gel

-

Electrophoresis apparatus and buffer

-

Detection system (e.g., chemiluminescence or autoradiography)

Procedure:

-

Binding reaction: Incubate the labeled DNA probe with varying concentrations of purified Fur protein in the binding buffer. Include reactions with and without the metal corepressor (e.g., MnCl₂ or FeCl₂). For competition assays, add an excess of the unlabeled probe.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.

-

Detection: Transfer the DNA from the gel to a membrane (if using a non-radioactive label) and detect the labeled probe. A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.

In Vitro this compound Synthesis Assay

This protocol allows for the biochemical reconstitution of the this compound synthesis pathway using purified enzymes.

Materials:

-

Purified IucA, IucB, IucC, and IucD proteins

-

Substrates: L-lysine, citrate, ATP, acetyl-CoA, and a reducing agent like NADPH

-

Reaction buffer (e.g., HEPES buffer with MgCl₂)

-

Method for detecting this compound (e.g., HPLC-MS)

Procedure:

-

Reaction setup: Combine the purified Iuc enzymes and all necessary substrates in the reaction buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction termination: Stop the reaction, for example, by adding a quenching agent or by heat inactivation.

-

Product analysis: Analyze the reaction mixture for the presence of this compound using a sensitive analytical technique like HPLC-MS.

Conclusion and Future Directions

The iucABCD operon and the this compound synthesis pathway it encodes represent a critical virulence mechanism for several clinically important bacterial pathogens. A thorough understanding of the molecular details of this system is paramount for the development of novel anti-infective therapies. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge and providing detailed experimental frameworks for further investigation.

Future research should focus on several key areas. Firstly, the detailed kinetic characterization of IucB, IucC, and IucD is essential for a complete quantitative understanding of the this compound synthesis pathway. Secondly, a precise determination of the binding affinity of the Fur-Fe²⁺ complex to the iucA promoter will provide deeper insights into the regulation of this system. Finally, the structural elucidation of all the Iuc enzymes will pave the way for structure-based drug design of inhibitors that could serve as novel antivirulence agents, disarming pathogens without exerting direct bactericidal pressure that can lead to resistance.

References

- 1. EC 1.14.11.4 [iubmb.qmul.ac.uk]

- 2. The Siderophore Synthetase IucA of the this compound Biosynthetic Pathway Uses an Ordered Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The ferric uptake regulator (Fur) protein from Bradyrhizobium japonicum is an iron-responsive transcriptional repressor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Siderophore Synthetase IucA of the this compound Biosynthetic Pathway Uses an Ordered Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and functional delineation of this compound biosynthesis in hypervirulent Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Functional Characterization of this compound Synthetase IucA from a Hypervirulent Pathotype of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound-Mediated Iron Acquisition Enhances Biofilm Formation, Oxidative Stress Resistance, and Virulence of Yersinia pseudotuberculosis [frontiersin.org]

- 9. Ferric uptake regulator (Fur) binds a [2Fe-2S] cluster to regulate intracellular iron homeostasis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. juser.fz-juelich.de [juser.fz-juelich.de]

- 12. Structural Perspectives on Metal Dependent Roles of Ferric Uptake Regulator (Fur) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Aerobactin Receptor (IutA): A Comprehensive Technical Guide on Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential nutrient for nearly all forms of life, playing a critical role in numerous metabolic processes. For pathogenic bacteria, the acquisition of iron from the host environment is a major challenge and a key determinant of virulence. Many Gram-negative bacteria have evolved sophisticated high-affinity iron acquisition systems, among which is the aerobactin system. This system consists of the siderophore this compound, which chelates ferric iron (Fe³⁺), and a dedicated outer membrane receptor, IutA, responsible for its transport into the periplasm. This technical guide provides an in-depth examination of the structure and function of the this compound receptor IutA, detailing its molecular architecture, transport mechanism, regulation, and its crucial role in bacterial pathogenesis. Furthermore, this guide outlines detailed experimental protocols for the study of IutA and presents available quantitative data to serve as a resource for researchers in microbiology, infectious disease, and drug development.

Introduction

The this compound iron acquisition system is a key virulence factor for many pathogenic Enterobacteriaceae, including uropathogenic Escherichia coli (UPEC) and hypervirulent Klebsiella pneumoniae (hvKP).[1][2] The system is encoded by the iucA, iucB, iucC, iucD, and iutA genes, typically located on virulence plasmids.[3][4] The iucA-D genes direct the synthesis of the siderophore this compound, a molecule with a high affinity for ferric iron.[3] Once this compound scavenges iron from the host environment, the resulting ferric-aerobactin complex is recognized and transported across the bacterial outer membrane by the IutA protein, the focus of this guide.[5] The transport is an active process, energized by the TonB-ExbB-ExbD complex located in the inner membrane.[6] Understanding the structure and function of IutA is critical for developing novel antimicrobial strategies that target this essential nutrient uptake pathway.

Structure of the this compound Receptor IutA

While a complete high-resolution crystal structure for IutA is not currently available in the Protein Data Bank, its structure can be confidently inferred from its homology to other well-characterized TonB-dependent transporters (TBDTs).

2.1. Overall Architecture IutA is a TonB-dependent outer membrane receptor. This family of proteins shares a conserved structural fold consisting of two principal domains:

-

C-Terminal β-Barrel Domain: This domain is composed of 22 antiparallel β-strands that embed into the outer membrane, forming a channel or pore through which the substrate passes. The loops connecting the β-strands are exposed to the extracellular environment and are responsible for the specific recognition and binding of the ferric-aerobactin complex.

-

N-Terminal Plug (or Cork) Domain: This globular domain is located inside the β-barrel and occludes the channel in the absence of a substrate. The plug domain plays a crucial role in gating the channel and preventing the non-specific passage of molecules. It also contains the "TonB box," a conserved sequence motif near the N-terminus that physically interacts with the TonB protein to transduce energy for transport.

2.2. Quantitative Structural Data Specific quantitative data on IutA's binding affinities and transport kinetics are not readily available in the reviewed literature. However, data regarding its molecular weight and size have been reported.

| Parameter | Organism | Value | Reference |

| Molecular Weight | Escherichia coli | ~74 kDa | [4] |

| Escherichia coli | ~75 kDa | [7][8] | |

| Vibrio sp. SD004 | 77.906 kDa (deduced) | [9] | |

| Klebsiella pneumoniae | 80.853 kDa (calculated) | [6] | |

| Amino Acid Count | Vibrio sp. SD004 | 706 | [9] |

| Klebsiella pneumoniae | 733 | [6] | |

| Binding Affinity (Kd) | - | Not Reported | - |

| Transport Kinetics (Km, Vmax) | - | Not Reported | - |

Function and Mechanism of Transport

The primary function of IutA is the specific recognition and energy-dependent transport of ferric-aerobactin across the bacterial outer membrane.

3.1. Ligand Recognition and Binding The extracellular loops of the IutA β-barrel form a specific binding pocket for the ferric-aerobactin complex. This interaction is highly specific and is the first critical step in iron acquisition via this pathway.

3.2. TonB-Dependent Transport Transport of the ferric-aerobactin complex into the periplasm is an active process that requires energy derived from the proton motive force of the cytoplasmic membrane. This energy is transduced to IutA by the TonB-ExbB-ExbD protein complex.

The proposed mechanism follows these steps:

-

Binding: Ferric-aerobactin binds to the extracellular face of IutA, inducing a conformational change in the receptor.

-

TonB Interaction: This conformational change is propagated to the periplasmic side of IutA, exposing the TonB box on the plug domain. The TonB protein, anchored in the inner membrane and extending into the periplasm, then interacts with the TonB box of IutA.

-

Energy Transduction & Unfolding: Energy from the proton motive force is transduced through TonB, causing a significant conformational change in the IutA plug domain, leading to its partial unfolding or displacement.

-

Substrate Translocation: The displacement of the plug domain opens the channel, allowing the ferric-aerobactin complex to be released into the periplasmic space.

-

Reset: Once the substrate is released, the plug domain refolds into its original position, occluding the channel, and IutA is ready for another transport cycle.

Caption: Ferric-Aerobactin Transport Pathway via IutA.

Regulation of IutA Expression

The expression of the iutA gene, along with the entire this compound operon, is tightly regulated by iron availability. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

-

High-Iron Conditions: When intracellular iron levels are high, Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the this compound operon. This binding physically blocks RNA polymerase from initiating transcription, thereby repressing the synthesis of IutA and the this compound biosynthetic enzymes.

-

Low-Iron Conditions: Under iron-limiting conditions, Fe²⁺ dissociates from Fur. Apo-Fur (Fur without bound iron) cannot bind to the Fur box. This relieves the repression, allowing RNA polymerase to transcribe the operon, leading to the production of IutA and the machinery needed to acquire iron.

Caption: Transcriptional Regulation of the this compound Operon by Fur.

Experimental Protocols

Studying the IutA receptor involves a series of molecular biology, biochemistry, and microbiology techniques. Below are detailed methodologies for key experiments.

5.1. Recombinant IutA Expression and Purification This protocol outlines the expression of His-tagged IutA in E. coli and its purification via immobilized metal affinity chromatography (IMAC).

-

Cloning:

-

Amplify the full-length iutA gene from a pathogenic E. coli or K. pneumoniae strain using PCR primers that incorporate restriction sites (e.g., NdeI and XhoI) and a C-terminal His₆-tag sequence.

-

Digest the PCR product and an expression vector (e.g., pET-21b) with the corresponding restriction enzymes.

-

Ligate the digested iutA gene into the vector and transform into a cloning strain of E. coli (e.g., DH5α).

-

Verify the sequence of the resulting plasmid (pET21b-IutA-His).

-

-

Expression:

-

Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

-

Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin) with an overnight culture.

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

-

Purification:

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged IutA protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze fractions by SDS-PAGE to confirm purity and molecular weight. Pool pure fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).

-

5.2. In Vivo Ferric-Aerobactin Transport Assay This assay measures the uptake of radiolabeled iron mediated by IutA in whole bacterial cells.

-

Preparation:

-

Prepare ¹⁴C-labeled this compound or use ⁵⁹FeCl₃ to complex with unlabeled this compound.

-

Grow bacterial strains (e.g., a wild-type expressing IutA and an iutA deletion mutant as a negative control) under iron-limiting conditions to induce expression of the this compound system.

-

Harvest cells in mid-log phase, wash, and resuspend in an appropriate uptake buffer (e.g., M9 minimal medium) to a defined cell density.

-

-

Uptake Assay:

-

Initiate the transport reaction by adding the radiolabeled ferric-aerobactin complex to the cell suspension at a known concentration.

-

Incubate the reaction at 37°C with shaking.

-

At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), remove aliquots of the cell suspension.

-

Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.

-

Wash the filter rapidly with ice-cold wash buffer (e.g., 0.1 M LiCl) to remove non-specifically bound ligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the amount of radioactivity retained by the cells using a scintillation counter.

-

Calculate the rate of uptake (e.g., in pmol/min/mg of total cell protein). Compare the uptake rates between the wild-type and the iutA mutant to determine IutA-specific transport.

-

5.3. Radioligand Binding Assay This in vitro assay determines the binding affinity (Kd) of ferric-aerobactin for the purified IutA receptor.

-

Preparation:

-

Use purified, refolded IutA protein incorporated into liposomes or nanodiscs to mimic its native membrane environment.

-

Prepare radiolabeled ferric-aerobactin (e.g., using ⁵⁹Fe).

-

-

Binding Reaction:

-

In a multi-well plate, set up a series of reactions containing a fixed concentration of the IutA preparation.

-

For saturation binding, add increasing concentrations of radiolabeled ferric-aerobactin to the wells.

-

For competition binding, add a fixed concentration of radiolabeled ligand along with increasing concentrations of unlabeled ferric-aerobactin.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Separate bound from free ligand using a filtration method (e.g., passing the reaction mix through a glass fiber filter in a 96-well filter plate format). The protein-ligand complex will be retained on the filter.

-

Wash the filters quickly with ice-cold buffer.

-